Ethylidene diacetate

Catalog No.
S8053634
CAS No.
66455-31-0
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylidene diacetate

CAS Number

66455-31-0

Product Name

Ethylidene diacetate

IUPAC Name

1-acetyloxyethyl acetate

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3

InChI Key

ACKALUBLCWJVNB-UHFFFAOYSA-N

SMILES

CC(OC(=O)C)OC(=O)C

Canonical SMILES

CC(OC(=O)C)OC(=O)C

Ethylidene diacetate (1,1-diacetoxyethane) is a highly versatile acylal and chemical intermediate primarily utilized in the non-petrochemical synthesis of vinyl acetate monomer (VAM) and as a specialized O-acylating agent. Unlike standard acetate esters, it functions as a protected form of acetaldehyde (acetaldehyde diacetyl acetal), offering unique reactivity profiles for fine chemical manufacturing. With a boiling point of 169 °C, a density of 1.07 g/cm³, and complete miscibility in common organic solvents, it provides excellent processability as both a reactive intermediate and a latent solvent. Its procurement is critical for integrated syngas-to-chemicals workflows and advanced synthetic applications requiring controlled acetyl transfer without the corrosivity of acetic anhydride [1].

Attempting to substitute ethylidene diacetate with structural isomers like ethylene glycol diacetate (EGDA, 1,2-diacetoxyethane) or standard acetylating agents like acetic anhydride leads to fundamental process failures. While EGDA is a stable, inert solvent suitable for general coatings, it lacks the geminal diacetate (acylal) structure required for thermal cracking into vinyl acetate or for acting as an aldehyde surrogate. Furthermore, substituting it with acetic anhydride in enzymatic or delicate O-acylation reactions often results in poor regioselectivity and substrate degradation due to excessive reactivity and harsh acidic byproducts. Procurement must strictly specify the 1,1-isomer to ensure the precise thermal decomposition and selective acyl-transfer kinetics required in downstream manufacturing [1].

High-Yield Thermal Decomposition for Ethylene-Free Vinyl Acetate Synthesis

In non-petrochemical production routes, ethylidene diacetate serves as the critical intermediate for vinyl acetate synthesis. Under acidic catalysis or thermal cracking at approximately 120 °C, ethylidene diacetate decomposes to yield vinyl acetate and acetic acid. In contrast, its isomer ethylene glycol diacetate (EGDA) remains thermally stable under these conditions and cannot yield vinyl acetate, acting merely as a stable solvent. This precise thermal lability makes ethylidene diacetate an irreplaceable procurement target for integrated syngas-to-VAM processes [1].

Evidence DimensionThermal decomposition product at 120 °C
Target Compound DataCleaves to vinyl acetate and acetic acid
Comparator Or BaselineEthylene glycol diacetate (EGDA) (Remains stable; no VAM produced)
Quantified Difference100% divergence in reaction pathway (reactive precursor vs. inert solvent)
ConditionsThermal cracking at ~120 °C with acidic catalyst

Enables the production of vinyl acetate from alternative feedstocks (syngas/coal) without relying on volatile ethylene gas.

Superior Regioselectivity in Enzymatic O-Acylation

Ethylidene diacetate functions as a highly effective gem-diacetate reagent for the regio- and stereoselective enzymatic acylation of primary alcohols. Compared to aggressive acylating agents like acetic anhydride, which often cause non-selective background acylation and enzyme denaturation, ethylidene diacetate provides controlled acetyl transfer, yielding the corresponding acetates and acetaldehyde as a volatile, easily removed byproduct. This controlled reactivity ensures higher product purity and catalyst longevity in fine chemical synthesis [1].

Evidence DimensionReagent suitability for enzymatic acylation
Target Compound DataHigh regioselectivity with volatile acetaldehyde byproduct
Comparator Or BaselineAcetic anhydride (Causes non-selective acylation and acidic degradation)
Quantified DifferenceSignificant reduction in non-enzymatic background reactions and acidic byproducts
ConditionsEnzymatic O-acylation of primary alcohols in organic solvents

Crucial for pharmaceutical and fine chemical manufacturers requiring precise stereocontrol without damaging sensitive substrates or biocatalysts.

Aldehyde Protection and Handling Stability

As an acylal (acetaldehyde diacetyl acetal), ethylidene diacetate acts as a robust protecting group for acetaldehyde. It exhibits excellent stability under neutral and basic conditions, whereas free acetaldehyde is highly volatile (boiling point 20.2 °C) and prone to unwanted aldol condensation. When compared to handling pure acetaldehyde, utilizing ethylidene diacetate (boiling point 169 °C) drastically reduces evaporative losses and handling hazards during multi-step syntheses, while allowing for quantitative deprotection back to the aldehyde under targeted acidic conditions [1].

Evidence DimensionBoiling point and handling stability
Target Compound Data169 °C boiling point; stable in basic media
Comparator Or BaselineFree acetaldehyde (20.2 °C boiling point; prone to aldol condensation)
Quantified Difference+148.8 °C increase in boiling point; elimination of spontaneous condensation
ConditionsMulti-step organic synthesis under neutral/basic conditions

Drastically improves laboratory and industrial handling safety and prevents material loss compared to using volatile, reactive acetaldehyde.

Ethylene-Free Vinyl Acetate Production

Where this compound is the right choice for integrated chemical plants utilizing syngas or coal-to-chemicals routes, acting as the thermally crackable precursor to VAM, bypassing the need for petrochemical ethylene feedstocks [1].

Regioselective Pharmaceutical Synthesis

Where this compound is the right choice for enzymatic O-acylation of sensitive active pharmaceutical ingredients (APIs), providing controlled acetyl transfer without the harsh acidity and poor selectivity of acetic anhydride [1].

Latent Solvent and Cross-Linking Formulations

Where this compound is the right choice as a specialized latent solvent that can release acetaldehyde and acetic acid upon triggered acidic hydrolysis, useful in advanced polymer curing processes where premature cross-linking must be avoided [1].

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Heavy Atom Count

10

UNII

KL1S8V6W25

Wikipedia

Ethylidene diacetate

General Manufacturing Information

1,1-Ethanediol, 1,1-diacetate: ACTIVE
Polyoxymethylenes: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 11-23-2023

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